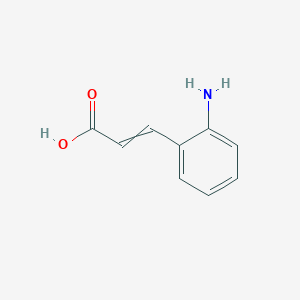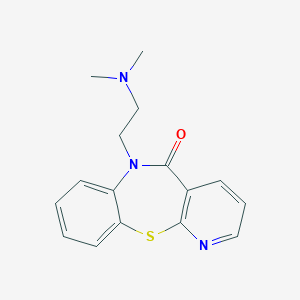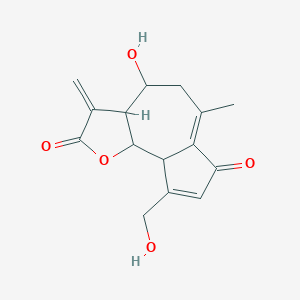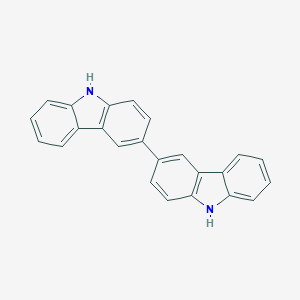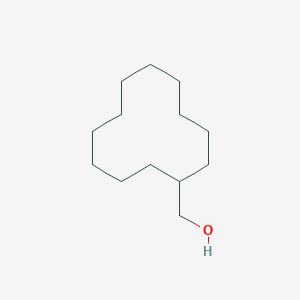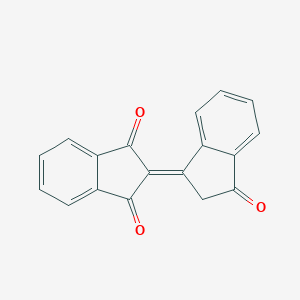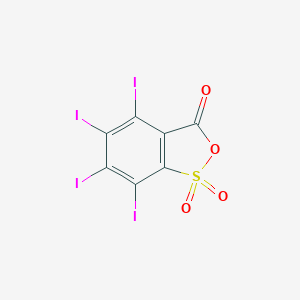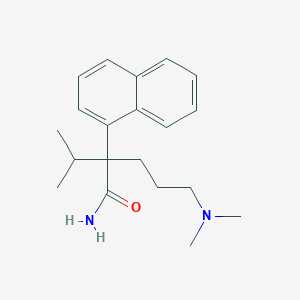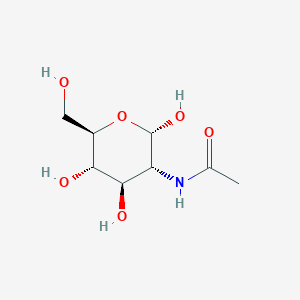![molecular formula C10H8N4S B167466 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine CAS No. 10136-64-8](/img/structure/B167466.png)
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a chemical compound with the CAS Number: 10136-64-8 . It has a molecular weight of 216.27 . The IUPAC name for this compound is 6-phenylimidazo [2,1-b] [1,3,4]thiadiazol-2-ylamine .
Molecular Structure Analysis
The InChI code for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is 1S/C10H8N4S/c11-9-13-14-6-8 (12-10 (14)15-9)7-4-2-1-3-5-7/h1-6H, (H2,11,13) .Physical And Chemical Properties Analysis
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a powder with a melting point of 194-195°C .Scientific Research Applications
Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma
Specific Scientific Field
This research falls under the field of Medical Oncology .
Summary of the Application
A new series of imidazo[2,1-b][1,3,4]thiadiazole derivatives was synthesized and screened for their in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells .
Methods of Application or Experimental Procedures
The compounds were tested on three pre-clinical models of PDAC cells, including SUIT-2, Capan-1, and Panc-1 . The antiproliferative activity was determined using the half maximal inhibitory concentration (IC50) and the migration rate of the cells was evaluated using the scratch wound-healing assay .
Results or Outcomes
Compounds 9c and 9l showed relevant in vitro antiproliferative activity on all three pre-clinical models with IC50 ranging from 5.11 to 10.8 µM . In addition, compound 9c significantly inhibited the migration rate of SUIT-2 and Capan-1 cells .
EGFR Targeting Anticancer Agents
Specific Scientific Field
This research is also in the field of Medical Oncology .
Summary of the Application
This study focuses on the preparation and anti-cancer activity of novel benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds .
Methods of Application or Experimental Procedures
The synthesized benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds were evaluated for their anticancer activity against MCF-7 and A549 cell lines using the MTT assay . The compounds were also screened with in silico molecular docking studies .
Results or Outcomes
Compounds Vb, Vd, and Vh exhibited potent anticancer activity against MCF-7 and A549 cancer cell lines . Molecular docking studies showed that these compounds had significantly higher binding scores and inhibitory constants than the reference drug erlotinib .
Antifungal Agents
Specific Scientific Field
This research falls under the field of Medical Mycology .
Summary of the Application
New benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazides, 4-alkyl-1-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-3-thiosemicarbazides, 2-aryl-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinones, and 3-alkyl-2-(((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinones were synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide and evaluated for antifungal activity against three dermatophyte strains .
Methods of Application or Experimental Procedures
The synthesized compounds were evaluated for their antifungal activity against three dermatophyte strains .
Results or Outcomes
The results of the antifungal activity evaluation are not provided in the available information .
Antimicrobial Agents
Specific Scientific Field
This research is in the field of Medical Microbiology .
Summary of the Application
A series of new N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and evaluated for in vitro antimicrobial activity against various bacteria and fungi .
Methods of Application or Experimental Procedures
The synthesized N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were evaluated for their in vitro antimicrobial activity against various bacteria and fungi .
Results or Outcomes
The results of the antimicrobial activity evaluation are not provided in the available information .
Antitubercular Agents
Specific Scientific Field
This research falls under the field of Medical Microbiology .
Summary of the Application
New benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazides, 4-alkyl-1-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-3-thiosemicarbazides, 2-aryl-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinones, and 3-alkyl-2-(((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinones were synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide and evaluated for antitubercular activity .
Methods of Application or Experimental Procedures
The synthesized compounds were evaluated for their antitubercular activity .
Results or Outcomes
The results of the antitubercular activity evaluation are not provided in the available information .
Industrial Applications
Specific Scientific Field
This research is in the field of Industrial Chemistry .
Summary of the Application
Imidazo[2,1-b][1,3,4]thiadiazoles and their derivatives have been used in various industries, such as dye, herbicide, and insecticide production .
Methods of Application or Experimental Procedures
The synthesized imidazo[2,1-b][1,3,4]thiadiazoles and their derivatives were used in the production of dyes, herbicides, and insecticides .
Results or Outcomes
The results of the industrial applications are not provided in the available information .
Future Directions
Research on imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine, has shown promising results in the treatment of pancreatic ductal adenocarcinoma (PDAC) . Future studies may focus on expanding the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives and understanding the relationship between the biological activity of these compounds and their structures .
properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URINLJMMDZLYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348964 |
Source


|
| Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
CAS RN |
10136-64-8 |
Source


|
| Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

